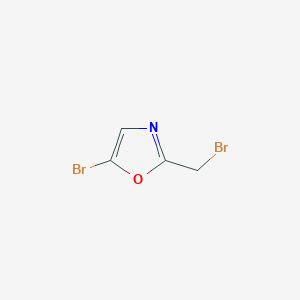![molecular formula C11H9ClO2S B7989551 Methyl 7-chloro-3-methylbenzo[B]thiophene-2-carboxylate](/img/structure/B7989551.png)
Methyl 7-chloro-3-methylbenzo[B]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-chloro-3-methylbenzo[B]thiophene-2-carboxylate is a heterocyclic compound belonging to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-3-methylbenzo[B]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) under microwave irradiation at 130°C . This method provides rapid access to the desired thiophene derivatives with yields ranging from 58% to 96% .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the typical methods used . These methods are scalable and can be optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-chloro-3-methylbenzo[B]thiophene-2-carboxylate undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups.
Bromination: Addition of bromine atoms.
Acetylation: Introduction of acetyl groups.
Common Reagents and Conditions
Nitration: Typically involves nitric acid and sulfuric acid.
Bromination: Uses bromine or N-bromosuccinimide (NBS).
Acetylation: Acetic anhydride and a catalyst like pyridine.
Major Products
The major products formed from these reactions include 2-substituted derivatives such as 7-hydroxy- and 7-mercapto-3-methylbenzo[B]thiophene .
Applications De Recherche Scientifique
Methyl 7-chloro-3-methylbenzo[B]thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of Methyl 7-chloro-3-methylbenzo[B]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been studied as a kinase inhibitor, where it disrupts actin polymerization by inhibiting LIMK1, a protein involved in cell motility and metastasis . The compound’s sulfur atom plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-chlorobenzo[B]thiophene-2-carboxylate
- Methyl 3-amino-5-(trifluoromethyl)benzo[B]thiophene-2-carboxylate
Uniqueness
Methyl 7-chloro-3-methylbenzo[B]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups enhance its reactivity and potential as a pharmacophore in drug discovery .
Propriétés
IUPAC Name |
methyl 7-chloro-3-methyl-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c1-6-7-4-3-5-8(12)10(7)15-9(6)11(13)14-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZQZFPRIMRBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC=C2Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B7989471.png)











![Tert-butyl ((3S,4S)-7-cyano-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepin-3-YL)carbamate](/img/structure/B7989555.png)
